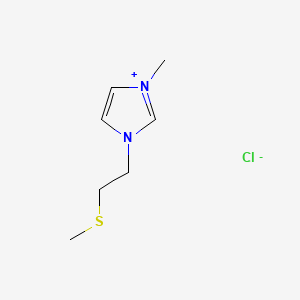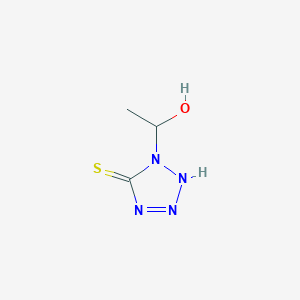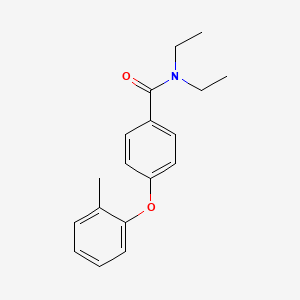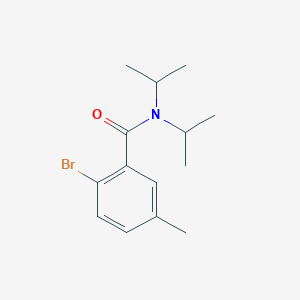
2-Bromo-5-methyl-N,N-bis(1-methylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-methyl-N,N-bis(1-methylethyl)benzamide is a chemical compound with the molecular formula C14H20BrNO and a molecular weight of 298.22 g/mol . It is an off-white to white solid with a melting point of 159°C and a boiling point of approximately 393.2°C . This compound is primarily used in laboratory settings for research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-N,N-bis(1-methylethyl)benzamide typically involves a multi-step process. One common method includes the Friedel-Crafts acylation followed by a conversion from the acyl group to an alkane . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-methyl-N,N-bis(1-methylethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives.
Applications De Recherche Scientifique
2-Bromo-5-methyl-N,N-bis(1-methylethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-methyl-N,N-bis(1-methylethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the benzamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methoxy-N,N-dimethylbenzylamine: Similar in structure but with a methoxy group instead of a methyl group.
4-Bromo-2-chloro-N,N-bis(1-methylethyl)benzamide: Contains an additional chlorine atom.
Benzamide, N,N-dimethyl-: Lacks the bromine and methyl groups.
Uniqueness
2-Bromo-5-methyl-N,N-bis(1-methylethyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of the bromine atom and the N,N-bis(1-methylethyl) group makes it a valuable intermediate in organic synthesis and research applications .
Propriétés
Formule moléculaire |
C14H20BrNO |
|---|---|
Poids moléculaire |
298.22 g/mol |
Nom IUPAC |
2-bromo-5-methyl-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C14H20BrNO/c1-9(2)16(10(3)4)14(17)12-8-11(5)6-7-13(12)15/h6-10H,1-5H3 |
Clé InChI |
POHHKXZVAUPYPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)Br)C(=O)N(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


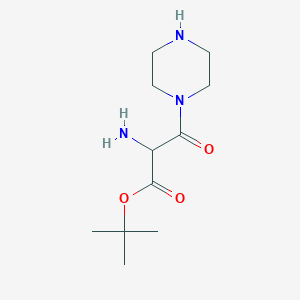
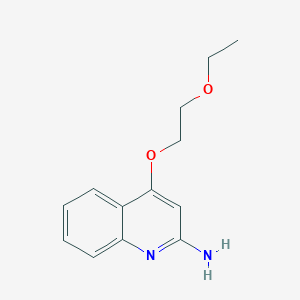
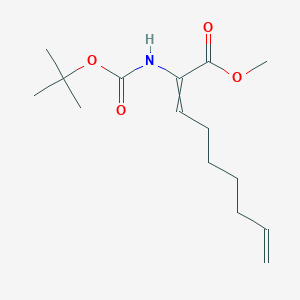
![4-[4-[3-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-2-yl]phenyl]benzonitrile](/img/structure/B14114943.png)
![2,4-PyriMidinediaMine, N2-[(1S)-1-(1H-benziMidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)-](/img/structure/B14114948.png)

![(8S,9S,10R,14S)-17-(2-methoxyacetyl)-10-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14114968.png)
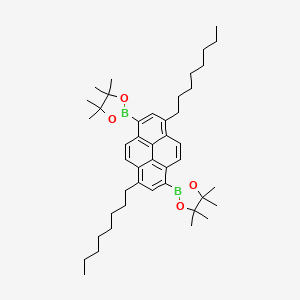
![Ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B14114977.png)
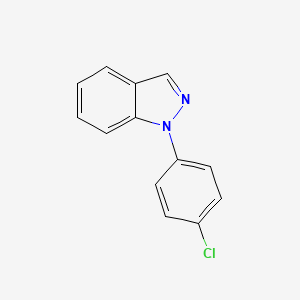
![3,4,5-triethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14114988.png)
